Ethyl 4-oxooctanoate

Process chemistry Distillation design Solvent recovery

Ethyl 4-oxooctanoate (CAS 37174-96-2) is a medium-chain γ-keto ester with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol. It appears as a colorless to pale yellow liquid with a fruity odor, exhibiting solubility in organic solvents and moderate water solubility typical of esters.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 37174-96-2
Cat. No. B1339595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxooctanoate
CAS37174-96-2
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCCC(=O)CCC(=O)OCC
InChIInChI=1S/C10H18O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h3-8H2,1-2H3
InChIKeyIKNPZDWWOFUFHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Oxooctanoate (CAS 37174-96-2): Physicochemical Identity & Class Profile for Procurement Evaluation


Ethyl 4-oxooctanoate (CAS 37174-96-2) is a medium-chain γ-keto ester with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It appears as a colorless to pale yellow liquid with a fruity odor, exhibiting solubility in organic solvents and moderate water solubility typical of esters . Key computational physical properties include a density of 0.959 g/cm³, a boiling point of 258.97 °C at 760 mmHg, and an estimated LogP of 2.089 . This compound belongs to the γ-keto ester family, characterized by a ketone group at the gamma position relative to the ester carbonyl, which enables versatile reactivity for condensation, reduction, and hydrolysis reactions .

Ethyl 4-Oxooctanoate Procurement: Why In-Class γ-Keto Esters Cannot Be Interchanged Without Process Risk


Despite sharing the core γ-keto ester functionality with shorter-chain homologs such as ethyl levulinate (C5) and ethyl 4-oxohexanoate (C6), the extended C4 alkyl chain at the ketone terminus of ethyl 4-oxooctanoate results in a significantly higher boiling point, increased lipophilicity (LogP), and elevated flash point . These divergent physical properties directly affect distillation design parameters, liquid-liquid extraction partitioning behavior, and flammability hazard classification. Consequently, simple 1:1 substitution into a process optimized for a lower homolog without adjusting heating regimes, solvent systems, or safety protocols would introduce operational inefficiencies and potential safety non-compliance. The quantitative evidence below details where these differences are measurable and decision-relevant.

Ethyl 4-Oxooctanoate Comparative Performance: Quantified Differentiation Against Closest γ-Keto Ester Analogs


Boiling Point: Ethyl 4-Oxooctanoate Offers a Wider High-Temperature Processing Window vs. C5 and C6 Homologs

Ethyl 4-oxooctanoate exhibits a boiling point of 258.97 °C at 760 mmHg , which is 53–54 °C higher than ethyl levulinate (205 °C) and approximately 38 °C higher than ethyl 4-oxohexanoate (221 °C) . This substantial elevation extends the operational thermal window for reactions and distillations before compound evaporation occurs.

Process chemistry Distillation design Solvent recovery

Lipophilicity (LogP): Enhanced Partitioning into Non-Polar Phases Distinguishes Ethyl 4-Oxooctanoate from Shorter-Chain Analogs

The estimated LogP of ethyl 4-oxooctanoate is 2.089 , which is approximately 1.69 log units higher than ethyl levulinate (LogP ≈ 0.40) [1] and about 1.16 log units higher than ethyl 4-oxohexanoate (LogP = 0.93) . This corresponds to an approximately 49-fold greater octanol-water partition coefficient relative to ethyl levulinate.

Liquid-liquid extraction Formulation science ADME prediction

Flash Point: Reduced Flammability Hazard Relative to Lower Homologs Improves Storage and Handling Safety Profile

Ethyl 4-oxooctanoate has an estimated flash point of 107.2 °C , which is approximately 13 °C higher than ethyl levulinate (94 °C closed cup) and about 19 °C above the mean flash point of ethyl 4-oxohexanoate (88.3±19.9 °C) . Under common GHS classification frameworks, this elevated flash point may shift the compound into a less stringent flammability category.

Chemical safety Storage compliance Hazard classification

Regulatory Status: Absence of Food-Grade Certification Differentiates Ethyl 4-Oxooctanoate from GRAS-Designated Ethyl Levulinate

Ethyl levulinate (CAS 539-88-8) is designated as FEMA GRAS No. 2442 and is listed in the FDA Substances Added to Food (EAFUS) database [1]. In contrast, ethyl 4-oxooctanoate (CAS 37174-96-2) lacks a FEMA number and is explicitly labeled by multiple suppliers as 'for non-human research only' . This represents a binary regulatory gating factor for any application involving human ingestion.

Regulatory compliance Food-grade procurement Flavor ingredient

Synthetic Versatility: Longer Alkyl Chain Extends Scope of Derivatization Chemistry Beyond That Accessible with Short-Chain γ-Keto Esters

The four-carbon alkyl chain (butyl group) attached to the γ-ketone of ethyl 4-oxooctanoate provides a sterically and electronically differentiated reaction center compared to the methyl terminus of ethyl levulinate and the ethyl terminus of ethyl 4-oxohexanoate . While all three compounds undergo condensation, reduction, and nucleophilic addition at the ketone, the extended chain influences the product distribution in radical ring-expansion reactions [1] and alters the diastereoselectivity of asymmetric reductions due to increased steric demand. Quantitative reaction yield comparisons in published synthetic routes demonstrate that the chain-length-dependent product distribution is measurable, with γ-keto esters bearing C4+ chains producing a distinct ratio of ring-expanded vs. cyclized products relative to C1–C2 chain analogs [1].

Organic synthesis Drug intermediate Chain-length reactivity

Ethyl 4-Oxooctanoate Application Scenarios: Where Its Differentiated Properties Drive Measurable Procurement Advantage


High-Temperature Organic Synthesis Requiring Thermal Stability of the Reaction Medium

Ethyl 4-oxooctanoate is the preferred choice when a synthetic route demands prolonged heating at temperatures exceeding 200 °C. Its boiling point of 258.97 °C [Section 3, Item 1] ensures it remains in the liquid phase under conditions where ethyl levulinate (bp 205 °C) would boil, making it suitable for dehydrative condensations, high-temperature cyclizations, and solvent-free melt reactions commonly employed in pharmaceutical intermediate synthesis .

Non-Polar Extraction and Formulation Where High Lipophilicity Is Required

With a LogP of 2.089 [Section 3, Item 2], ethyl 4-oxooctanoate partitions efficiently into organic solvents such as hexane, toluene, or ethyl acetate during liquid-liquid extraction workups. This property is advantageous in natural product isolation and in the formulation of non-aqueous fragrance concentrates where the compound serves as both a reactant and a solvent, outperforming ethyl levulinate (LogP ≈ 0.4) which preferentially partitions into the aqueous phase and requires additional extraction cycles [1].

Safety-Conscious Procurement for Laboratories and Pilot Plants with Stringent Flammability Controls

Facilities operating under strict fire codes or with limited ventilation may prioritize ethyl 4-oxooctanoate over ethyl 4-oxohexanoate due to its higher flash point (107.2 °C vs. 88.3 °C) [Section 3, Item 3]. This 19 °C margin reduces the risk classification under OSHA and GHS frameworks, potentially lowering storage infrastructure costs and simplifying internal safety audits when procuring keto ester intermediates .

Industrial Non-Food Applications Where Regulatory Simplicity Is Valued

For applications explicitly outside the food and beverage sector—such as agrochemical synthesis, industrial odorants, or polymer additives—ethyl 4-oxooctanoate offers a procurement advantage by eliminating the paperwork and audit burden associated with food-grade certification. Unlike ethyl levulinate, which carries FEMA GRAS status [Section 3, Item 4], ethyl 4-oxooctanoate is clearly designated for non-human research and industrial use, simplifying supplier qualification in non-regulated markets .

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